molecular formula C16H10F3NO2S B5755945 2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile

2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile

Cat. No. B5755945
M. Wt: 337.3 g/mol
InChI Key: FKRQJUDWGOSMAC-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile is a chemical compound that belongs to the class of acrylonitrile derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties. The compound has been studied extensively for its potential use in various fields including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The exact mechanism of action of 2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound exhibits potent antiproliferative activity against various cancer cell lines. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. However, the compound has not been extensively studied for its physiological effects.

Advantages and Limitations for Lab Experiments

2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile has several advantages for lab experiments. The compound is easy to synthesize and has a high yield. The compound also exhibits potent antiproliferative and anti-inflammatory activity, making it a potential candidate for further study. However, the compound has some limitations for lab experiments. The compound has not been extensively studied for its physiological effects, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile. In medicinal chemistry, the compound can be further studied for its potential as an anticancer and anti-inflammatory agent. The compound can also be studied for its potential use in the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action and physiological effects of the compound.

Synthesis Methods

2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction of 2-bromo-3-(phenylsulfonyl)acrylonitrile with 4-trifluoromethylphenylmagnesium bromide. The reaction is carried out in the presence of a palladium catalyst and a ligand. The yield of the compound obtained through this method is high and the purity is also good.

Scientific Research Applications

2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]acrylonitrile has been extensively studied for its potential use in various fields. In medicinal chemistry, the compound has been studied for its potential as an anticancer agent. It has been found that the compound exhibits potent antiproliferative activity against various cancer cell lines. The compound has also been studied for its potential as an anti-inflammatory agent. In material science, the compound has been studied for its potential use in the synthesis of new materials with unique properties.

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2S/c17-16(18,19)13-8-6-12(7-9-13)10-15(11-20)23(21,22)14-4-2-1-3-5-14/h1-10H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRQJUDWGOSMAC-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(phenylsulfonyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile

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